3-[(2-Aminoethyl)amino]-2H-indol-2-one
Description
Significance of the Indole-2-one (Oxindole) Scaffold in Contemporary Chemical Research
The indole-2-one, or oxindole (B195798), scaffold is a bicyclic heterocyclic system consisting of a fused benzene (B151609) and pyrrolidone ring. This structural motif is found in a multitude of natural alkaloids and has been identified as a "privileged structure" in medicinal chemistry. rsc.orgbeilstein-journals.org This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of physiological responses. nih.govgoogle.com
The versatility of the oxindole scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity. nih.gov This has led to the development of numerous indole-2-one derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govgoogle.comgoogle.com The structural rigidity of the scaffold, combined with the potential for introducing various functional groups, makes it an attractive starting point for the design of novel therapeutic agents.
Overview of the Chemical and Biological Relevance of Amine-Substituted Indole-2-one Systems
The incorporation of amine substituents into the indole-2-one core can dramatically alter a compound's biological profile. Amine groups, particularly at the 3-position, can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH, which can enhance interactions with biological macromolecules such as enzymes and receptors. nih.gov
Research into amine-substituted indole-2-ones has revealed a wide range of biological activities. For instance, various derivatives have been investigated for their potential as kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov The amino side chain can play a crucial role in binding to the active site of these enzymes. Furthermore, the presence of amine functionalities can influence a molecule's solubility and pharmacokinetic properties, which are critical for its development as a drug. Studies on related 3-substituted indole-2-one derivatives have shown antimicrobial and antitubercular activities. nih.gov
Contextualization of 3-[(2-Aminoethyl)amino]-2H-indol-2-one within the Broader Field of Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, with a vast number of pharmaceuticals and biologically active compounds containing heterocyclic rings. mdpi.comgoogle.com Indole (B1671886) and its derivatives are among the most important classes of heterocyclic compounds. mdpi.com The indole structure is a key component of the amino acid tryptophan and many biologically important molecules derived from it, such as the neurotransmitter serotonin (B10506). scilit.com
This compound, as an indole derivative, is part of this extensive family of compounds. Its synthesis would likely involve the reaction of an isatin (B1672199) (1H-indole-2,3-dione) derivative with ethylenediamine (B42938), a common strategy for introducing amino functionalities at the 3-position of the oxindole ring. nih.gov The chemical reactivity of the indole-2-one nucleus, particularly at the C3 position, allows for the generation of a diverse library of compounds for biological screening. mdpi.com The study of such derivatives contributes to the broader understanding of structure-activity relationships within this important class of heterocycles.
Structure
2D Structure
3D Structure
Properties
CAS No. |
150441-66-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(2-aminoethylimino)-1H-indol-2-one |
InChI |
InChI=1S/C10H11N3O/c11-5-6-12-9-7-3-1-2-4-8(7)13-10(9)14/h1-4H,5-6,11H2,(H,12,13,14) |
InChI Key |
SCBMRPMLTICBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCN)C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Aminoethyl Amino 2h Indol 2 One and Its Analogues
Established Synthetic Routes to the 2H-Indol-2-one Core and Precursors
The construction of the fundamental 2H-indol-2-one core is a critical first step in the synthesis of the target compound and its analogues. Several classical and modern methods have been established for this purpose, each with its own advantages and substrate scope.
Named Reactions for Oxindole (B195798) Synthesis:
A number of named reactions provide reliable access to the oxindole skeleton. The Hinsberg synthesis , for instance, involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal (B1671930) to form an α-(N-arylamino)acetic acid, which is then cyclized under acidic conditions. nih.govacs.orgacs.org The Stolle synthesis offers another route, proceeding through the reaction of an aniline (B41778) with an α-haloacyl chloride or oxalyl chloride to form an α-haloacetanilide, which undergoes an intramolecular Friedel-Crafts reaction to yield the oxindole. acs.org The Brunner synthesis utilizes the reaction of N-acyl-N-arylhydrazines with a strong base, leading to the formation of oxindoles. The Martinet synthesis provides access to 3-hydroxy-2-oxindoles (dioxindoles) through the condensation of an aniline with an ester of mesoxalic acid. acs.org
Modern Catalytic Methods:
More contemporary approaches often employ transition metal catalysis. Palladium-catalyzed intramolecular α-arylation of amides has emerged as a powerful tool for constructing the oxindole ring system. nih.gov For example, α-chloroacetanilides can be cyclized to oxindoles in the presence of a palladium catalyst and a suitable ligand. nih.gov Iron-catalyzed methods have also been developed, offering a more cost-effective and environmentally benign alternative. rsc.orgcapes.gov.br These methods often proceed through radical pathways, enabling the synthesis of a variety of substituted oxindoles.
A summary of key established synthetic routes to the 2H-indol-2-one core is presented in Table 1.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
| Hinsberg Synthesis | Secondary arylamine, Glyoxal bisulfite | Acidic cyclization | Oxindole | nih.govacs.orgacs.org |
| Stolle Synthesis | Aniline, α-Haloacyl chloride/Oxalyl chloride | Lewis acid (e.g., AlCl₃) | Oxindole | acs.org |
| Brunner Synthesis | N-Acyl-N-arylhydrazine | Strong base (e.g., NaH) | Oxindole | |
| Martinet Synthesis | Aniline, Mesoxalic acid ester | Condensation | 3-Hydroxy-2-oxindole | acs.org |
| Palladium-Catalyzed α-Arylation | α-Haloacetanilide | Pd catalyst, Ligand, Base | Oxindole | nih.govnih.gov |
| Iron-Catalyzed Cyclization | N-Arylacrylamide | Iron catalyst, Radical initiator | 3,3-Disubstituted oxindole | rsc.orgcapes.gov.br |
Strategies for Introducing Aminoethyl and Related Amine Substituents at Specific Positions, including C-3
With the 2H-indol-2-one core in hand, the next critical step is the introduction of the (2-aminoethyl)amino substituent at the C-3 position. Several strategies can be envisioned and have been reported for the introduction of amino functionalities at this position.
A common and direct approach involves the reductive amination of a 3-keto-2-oxindole (isatin) or a 3-substituted-3-hydroxy-2-oxindole. nih.govscielo.org.mxyoutube.com In the context of synthesizing 3-[(2-Aminoethyl)amino]-2H-indol-2-one, this would involve the reaction of an appropriate 3-carbonyl or 3-hydroxy oxindole precursor with ethylenediamine (B42938) in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. This method is widely used for the formation of C-N bonds and can often be performed in a one-pot procedure. nih.govyoutube.com
Another versatile method is the nucleophilic substitution of a suitable leaving group at the C-3 position. For instance, 3-halo-2-oxindoles can react with ethylenediamine to afford the desired product. The halide at the C-3 position makes it an electrophilic center, susceptible to attack by the amine. worldscientific.com
The Mannich reaction provides another powerful tool for introducing aminomethyl groups, which can be further elaborated. The reaction of an oxindole with formaldehyde (B43269) and a secondary amine, for example, can introduce a dialkylaminomethyl group at the C-3 position. While not a direct route to the target compound, this demonstrates the feasibility of introducing nitrogen-containing substituents at this position.
Exploration of Novel and Efficient Synthetic Transformations to Access this compound
The development of novel and more efficient synthetic transformations is a continuous effort in organic chemistry. For the synthesis of this compound, several modern catalytic approaches can be considered.
One promising strategy involves the use of Eschenmoser coupling , which has been successfully applied to synthesize (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. acs.org This method starts from easily accessible 3-bromooxindoles and thioamides, offering a highly modular approach to a variety of 3-amino-substituted oxindoles. While not directly yielding the target compound, its modularity suggests potential for adaptation.
Furthermore, multicomponent reactions offer an efficient way to build molecular complexity in a single step. For instance, the Biginelli reaction has been used to synthesize complex 3-imino-1,3-dihydro-2H-indol-2-one derivatives. nih.gov The development of a multicomponent reaction involving an oxindole precursor, ethylenediamine, and another suitable component could provide a highly efficient route to the target molecule and its analogues.
Late-Stage Functionalization and Diversification Approaches for Indole-2-one Derivatives
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. For indole-2-one derivatives, LSF can be used to introduce a variety of substituents and to generate libraries of analogues for structure-activity relationship (SAR) studies.
C-H activation has emerged as a powerful tool for LSF. nih.govacs.orgjst.go.jp Directing group-assisted or transition-metal-catalyzed C-H activation can be used to selectively functionalize various positions on the oxindole ring, including the aromatic backbone and the N-substituent. For example, copper-catalyzed C-H activation has been used for the synthesis of 3,3-disubstituted oxindoles. nih.govacs.orgjst.go.jp This approach could potentially be used to introduce the (2-aminoethyl)amino side chain or to further modify the oxindole core of the target compound.
Photoredox catalysis is another modern LSF technique that has been applied to indole (B1671886) derivatives. acs.org Visible-light-induced photoredox C-H amidation of N-unprotected indoles has been reported, providing a method for forming C-N bonds under mild conditions. acs.org This strategy could be explored for the late-stage introduction of the aminoethylamino group onto a pre-existing oxindole scaffold.
Post-synthetic modification of the oxindole core provides another avenue for diversification. For example, the carbonyl group at the C-2 position can be transformed into other functional groups, or the lactam nitrogen can be alkylated or arylated to generate a wide range of analogues.
Stereoselective Synthetic Pathways Towards Chiral 3-Substituted Indole-2-ones
The C-3 position of the oxindole ring is a prochiral center, and the development of stereoselective methods to control the stereochemistry at this position is of great importance, as the biological activity of oxindole derivatives is often dependent on their stereochemistry.
Catalytic asymmetric synthesis has been extensively explored for the enantioselective synthesis of 3-substituted oxindoles. Chiral catalysts, including both metal complexes and organocatalysts, have been successfully employed. For the synthesis of chiral 3-amino-2-oxindoles, several catalytic asymmetric methods are available:
Asymmetric Mannich Reaction: The reaction of isatin (B1672199) imines with various nucleophiles, catalyzed by chiral organocatalysts such as cinchona alkaloids, can provide chiral 3-amino-2-oxindoles with high enantioselectivity. acs.org
Catalytic Asymmetric Amination: Chiral scandium complexes have been used to catalyze the asymmetric α-amination of 3-substituted oxindoles, affording the corresponding 3-amino-2-oxindole derivatives in high yields and enantioselectivities. acs.org
Asymmetric Aza-Morita-Baylis-Hillman Reaction: This reaction, involving isatin imines and activated olefins catalyzed by chiral phosphines or amines, can also produce chiral 3-amino-2-oxindoles. acs.org
Chiral auxiliaries provide another reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary can be temporarily attached to the oxindole precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, pseudoephedrine has been used as a chiral auxiliary in the alkylation of amides. wikipedia.org
The development of stereoselective routes to this compound would likely involve the asymmetric synthesis of a suitable 3-amino-3-substituted oxindole precursor, followed by the introduction of the aminoethyl group.
A summary of stereoselective approaches is presented in Table 2.
| Stereoselective Approach | Key Reaction | Catalyst/Auxiliary | Product Type | Reference(s) |
| Organocatalysis | Asymmetric Mannich Reaction | Chiral Cinchona Alkaloids | Chiral 3-Amino-2-oxindole | acs.org |
| Metal Catalysis | Asymmetric α-Amination | Chiral Scandium Complex | Chiral 3-Amino-2-oxindole | acs.org |
| Organocatalysis | Asymmetric Aza-Morita-Baylis-Hillman | Chiral Phosphines/Amines | Chiral 3-Amino-2-oxindole | acs.org |
| Chiral Auxiliary | Diastereoselective Alkylation/Addition | e.g., Pseudoephedrine | Chiral 3-Substituted Oxindole | wikipedia.org |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 2 Aminoethyl Amino 2h Indol 2 One Analogues
Design Principles for Modulating Biological Activity through Systematic Scaffold Modification
The design of biologically active molecules based on the 3-amino-2H-indol-2-one scaffold is guided by established medicinal chemistry principles, including scaffold hopping, bioisosteric replacement, and molecular hybridization. researchgate.net The indolin-2-one framework is considered a privileged structure because it effectively mimics the purine (B94841) ring of ATP, enabling it to bind to the hinge region within the ATP active site of many protein kinases. researchgate.net The primary design principle involves the strategic modification of substituents at three key positions: the indolinone ring itself (positions 4, 5, 6, and 7), the N1 nitrogen of the lactam, and, most critically, the substituent at the C3 position.
Systematic modification of the 3-[(2-Aminoethyl)amino]-2H-indol-2-one scaffold focuses on several goals:
Enhancing Potency: Modifications are introduced to optimize interactions with the target protein. For kinase inhibitors, this often involves maximizing hydrogen bonding with the hinge region of the ATP binding site and exploiting nearby hydrophobic pockets. nih.gov
Improving Selectivity: By altering the size, shape, and electronic properties of the substituents, analogues can be designed to fit the unique topology of a specific kinase's active site, thereby reducing off-target effects. For instance, introducing bulky groups at the C3 position has been shown to confer selectivity for certain receptor tyrosine kinases like EGF and Her-2. acs.org
Modulating Physicochemical Properties: Modifications to the scaffold can improve drug-like properties such as solubility, membrane permeability, and metabolic stability, which are crucial for preclinical development.
A common strategy is the Knoevenagel condensation to synthesize 3-substituted indolin-2-ones, allowing for diverse aromatic and heteroaromatic groups to be attached to the C3 position via a methylidene linker. nih.govnih.gov For the specific class of 3-amino-2H-indol-2-ones, synthetic strategies often involve the reaction of 3-bromooxindoles with appropriate amines. nih.gov The aminoethyl side chain provides a flexible linker and a basic nitrogen atom, which can form crucial salt-bridge interactions within a binding pocket, a design principle often exploited to enhance affinity. mdpi.com
Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents. Both qualitative and quantitative SAR studies have demonstrated clear trends that guide lead optimization.
Qualitatively, the substitution pattern on the indolinone ring and the C3-substituent dictates target selectivity. Studies on broader classes of 3-substituted indolin-2-ones have shown that 3-[(heteroaryl)methylidenyl]indolin-2-ones are often specific for the VEGF receptor (Flk-1) kinase. acs.org In contrast, analogues with an extended side chain at the C3 position can exhibit high potency and selectivity against PDGF and VEGF kinases. acs.org The presence of an amino group at the C3 position, as in the title compound's class, is noted to increase affinity towards the ATP-binding site of kinases like c-Src. nih.gov
Quantitative analysis, often expressed as IC₅₀ values (the concentration required to inhibit a biological process by 50%), reveals the impact of specific functional groups. For example, in a series of 3-substituted-indolin-2-one derivatives developed as anti-inflammatory agents, the introduction of electronegative groups (e.g., Cl, Br, CF₃) resulted in significant suppression of nitric oxide secretion in LPS-stimulated RAW264.7 cells. mdpi.com In another series designed as PAK4 inhibitors, specific substitutions on a C3-phenyl ring led to compounds with IC₅₀ values in the nanomolar range. nih.gov
The following interactive table summarizes representative SAR data for the broader class of 3-substituted indolin-2-one analogues, illustrating the effect of substituents on kinase inhibition.
| Scaffold/Core | Position of Variation | Substituent | Biological Target | Observed Activity Trend | Reference |
|---|---|---|---|---|---|
| 3-Substituted Indolin-2-one | C3 Side Chain | Bulky Phenyl Groups | EGF/Her-2 RTKs | Increased selectivity for EGF/Her-2 | acs.org |
| 3-Substituted Indolin-2-one | C3 Side Chain | Extended Side Chain | PDGF/VEGF RTKs | High potency and selectivity for PDGF/VEGF | acs.org |
| 3-Substituted Indolin-2-one | C5 of Indolinone | Fluoro group + Pyridone at C3 | VEGFR-2 | Significant enzymatic and cellular activity | nih.gov |
| 3-Substituted Indolin-2-one | C3 Side Chain | Amino Group | c-Src Kinase | Increased affinity for ATP-binding site | nih.gov |
| 3-Substituted Indolin-2-one | C3 Phenyl Ring | Electronegative groups (Cl, Br) | Inflammatory Pathways (NO production) | Significant suppression of nitric oxide | mdpi.com |
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, particularly in the context of kinase inhibition, several key pharmacophoric features have been identified: nih.gov
Hydrogen Bond Donor/Acceptor Unit: The oxindole (B195798) core itself is a critical pharmacophoric element. The N1-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows the scaffold to form two or three key hydrogen bonds with the "hinge region" of a kinase's ATP binding pocket, a canonical interaction for this class of inhibitors. researchgate.net
Hydrophobic Core: The bicyclic indole (B1671886) ring system provides a rigid, hydrophobic core that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the active site.
C3-Amino Linker: The amino group directly attached to the C3 position is a key feature. Its presence can increase affinity and contribute to target selectivity. nih.gov It can act as both a hydrogen bond donor and acceptor, providing an additional anchor point within the active site.
Terminal Basic Amine: The primary amine at the end of the ethylamino side chain is another crucial feature. At physiological pH, this group is protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) often found at the entrance of the ATP binding pocket. mdpi.com
Aromatic/Hydrophobic Feature at C3: While the title compound has an aminoethylamino group, many potent analogues feature an aryl or heteroaryl ring attached to the C3 position. This feature typically occupies an adjacent hydrophobic region, further enhancing binding affinity. acs.orgnih.gov
A general pharmacophore model for a type II kinase inhibitor, which the indolinone scaffold can fit, includes two hydrogen-bond donors, one hydrophobic aromatic feature, and two general hydrophobic features. nih.gov The this compound scaffold effectively maps onto such a model.
Correlations between Molecular Structure and Observed Preclinical Biological Responses
Specific structural modifications to the 3-substituted-2-indolinone scaffold have been directly correlated with distinct preclinical biological outcomes, demonstrating the translatability of SAR findings.
Studies have shown that certain analogues can potently inhibit tumor cell proliferation and induce apoptosis. For example, a 5-fluoroindolin-2-one derivative was found to suppress HCT-116 colon cancer cell proliferation by inducing G1 phase cell cycle arrest and apoptosis in a dose-dependent manner. nih.gov Similarly, an indolin-2-one derivative, compound 12g from one study, was shown to induce apoptosis in A549 lung cancer cells and arrest the cell cycle in the G2/M phase. nih.gov This same compound also strongly inhibited the migration and invasion of A549 cells, a crucial anti-metastatic effect. nih.gov
The in vivo efficacy of these compounds has also been linked to their structural features. In a study investigating in vivo SAR, an analogue designated 3b was found to significantly suppress tumor growth in HT-29 and NCI-H460 xenograft models in mice, without causing significant toxicity (as measured by body weight loss). nih.gov This compound's efficacy was correlated with its specific kinase inhibition profile, showing potent activity against VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β kinases. nih.gov The development of neuroprotective agents from this class has also been reported, where novel 3-substituted indolin-2-one compounds were found to be highly neuroprotective in tissue culture and represent promising leads for treating neurodegenerative disorders. nih.gov These findings establish a clear correlation between the molecular structure of the analogues and their functional effects at the cellular and whole-organism levels.
Chemoinformatic Approaches to SAR/SMR Elucidation for Indole-2-one Systems
Chemoinformatic and molecular modeling techniques are indispensable tools for elucidating the SAR and SMR of indole-2-one systems, providing insights that guide rational drug design. nih.gov
Molecular Docking is widely used to predict the binding mode of indolin-2-one derivatives within the active site of their target proteins. nih.govnih.gov Docking studies consistently show the oxindole core situated in the ATP binding pocket, forming the characteristic hydrogen bonds with the kinase hinge region. nih.gov These models help rationalize observed SAR; for instance, they can show how a bulky substituent may enhance selectivity by interacting with a specific sub-pocket in one kinase but sterically clashing with another. nih.gov
3D-QSAR and Pharmacophore Modeling are employed to build quantitative models that correlate structural features with biological activity. A 3D chemical-feature-based QSAR pharmacophore model was successfully established for IκB kinase β (IKKβ) inhibitors, leading to the discovery of new active compounds through virtual screening. nih.gov Such models define the spatial arrangement of essential features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings required for high-potency inhibition. nih.govnih.gov
Virtual Screening protocols, often using validated pharmacophore models as 3D search queries, allow for the rapid in silico screening of large compound libraries to identify new potential hits with the desired indole-2-one scaffold. nih.govnih.gov This approach accelerates the discovery process by prioritizing a smaller number of compounds for synthesis and biological testing.
These chemoinformatic approaches, by combining structural information with biological data, provide a powerful platform for understanding the complex interplay between the molecular features of this compound analogues and their biological function, thereby facilitating the design of more potent and selective therapeutic agents.
Based on the provided outline and a thorough search for scientific literature, it has been determined that there is no available research data specifically for the chemical compound "this compound".
Therefore, it is not possible to generate the requested article focusing on the molecular and cellular mechanistic investigations of this specific compound. The scientific community has not published studies on its receptor binding, enzyme inhibition, protein-ligand interactions, or its effects on cellular signaling pathways such as proliferation, apoptosis, or autophagy.
Further research on related but distinct molecules would be required to provide any insight into the potential biological activities of compounds with a similar 2-indolinone core structure. However, any such information would fall outside the strict scope of the requested article on "this compound".
Molecular and Cellular Mechanistic Investigations of 3 2 Aminoethyl Amino 2h Indol 2 One and Its Derivatives
Elucidation of Intracellular Signaling Pathway Modulation
Influence on Inflammatory and Immunomodulatory Cascades
Derivatives of isatin (B1672199) have demonstrated significant influence over inflammatory and immunomodulatory pathways. Their mechanism often involves the modulation of key inflammatory mediators and signaling molecules. For instance, certain isatin-hydrazone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—mediators of inflammation and pain. nih.gov Molecular docking studies have revealed that these derivatives can fit into the active site of the COX-2 enzyme. nih.govresearchgate.net
Furthermore, isatin derivatives can modulate the production of pro-inflammatory cytokines. mdpi.com Studies on related indole (B1671886) derivatives have shown a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ). mdpi.comnih.gov The anti-inflammatory effect of some indole-based compounds has been linked to the nitric oxide (NO) pathway, where they can modulate the activity of both inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). mdpi.comnih.gov For example, the agent gamma-(2-aminoethylamino)-2-butyrothienone was found to augment the production of Interleukin-1 (IL-1) and Interleukin-2 (IL-2) in both normal and adjuvant arthritic rats, suggesting a complex immunomodulatory role that can influence suppressor T-cell activity. nih.gov This indicates that the anti-inflammatory and immunomodulatory effects of this class of compounds are multifaceted, involving the regulation of both enzymatic pathways and cytokine signaling cascades. nih.govpkheartjournal.com
Preclinical Biological Activity Profiling in Model Systems (in vitro and non-human in vivo)
The preclinical evaluation of isatin derivatives has unveiled a broad range of biological activities, highlighting their potential as therapeutic agents. These activities are explored in various in vitro cell-based assays and in vivo non-human models.
Antiproliferative Mechanisms in Cancer Cell Lines
Isatin derivatives are a well-documented class of compounds with significant antiproliferative properties against various cancer cell lines. frontiersin.orgnih.gov Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of protein kinases, and interference with microtubule formation. frontiersin.orgnih.gov
Some isatin-based compounds have been found to be effective against cancer cells that are resistant to apoptosis. nih.govnih.govresearchgate.net The antiproliferative activity is often dependent on the specific chemical substitutions on the isatin ring. For example, modifications at the C-5 position with electron-donating groups have shown potent antitumor activity against liver cancer cells (HepG2), while changes at the C-3 carbonyl group have led to greatly increased potency against Jurkat T lymphocytes. benthamdirect.com
The mechanism can also involve targeting specific cellular machinery. Certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides act as antitubulin agents, disrupting the formation of microtubules essential for cell division. nih.gov Other derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer. nih.govmdpi.com The antiproliferative effects are often evaluated using the MTT assay across a panel of cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. mdpi.commdpi.com
Table 1: Antiproliferative Activity of Selected Isatin Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Mechanism/Activity | Reference |
|---|---|---|---|
| Isatin-based heterocycles | Apoptosis-resistant (Glioblastoma, Lung) and sensitive (Melanoma) | Inhibition of proliferation, overcoming apoptosis resistance. | nih.govnih.gov |
| Isatin-based imidazole (B134444) compounds | HepG2, HCT-116, CACO, MCF-7 | Antiproliferative activity with IC50 values in the <10–100 µM range. | frontiersin.org |
| 5-substituted Isatin derivatives | HepG2 (Liver cancer) | Strong antitumor activity with an IC50 of 6.99 µM. | benthamdirect.com |
| C3-modified Isatin derivatives | Jurkat T lymphocytes | 300-fold increased potency (0.03 µM). | benthamdirect.com |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | NCI tumor cell line panel | Acts as an antitubulin agent. | nih.gov |
Antimicrobial and Antiviral Action at a Molecular Level
The isatin scaffold is a core component of many compounds exhibiting antimicrobial and antiviral properties. nih.govnih.gov Schiff bases derived from isatin are particularly noted for their broad-spectrum biological activities. nih.gov The antimicrobial mechanism of these derivatives can involve the inhibition of bacterial cell wall synthesis or the disruption of bacterial cell fusion. nih.gov
Studies have demonstrated the efficacy of isatin derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain Schiff bases of 5-substituted isatin have shown potent activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net The specific substitutions on the isatin ring, such as 5-halogenation or N-alkylation, can significantly enhance antibacterial activity. nih.gov
In the context of antifungal activity, isatin derivatives have been investigated as potential inhibitors of enzymes crucial for fungal survival, such as sterol 14-alpha demethylase. researchgate.net In silico studies have shown that some derivatives have a higher binding affinity for this enzyme than standard antifungal drugs. researchgate.net The antiviral potential of isatin derivatives has also been explored, with some compounds showing activity against HIV. ijpbs.com
Table 2: Antimicrobial Activity of Selected Isatin Derivatives
| Compound Type | Target Organism(s) | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| Schiff bases of 5-substituted isatin | S. aureus, E. coli, K. pneumoniae, A. niger | Potent antibacterial and moderate antifungal activity. | researchgate.net |
| Bis-Schiff and Mannich bases of isatin | Candida albicans | Potent antifungal activity. | uobaghdad.edu.iq |
| Isatin-thiosemicarbazone derivatives | Various bacteria and fungi | General antibacterial and antifungal properties. | nih.gov |
| Isatin sulfonamide derivatives | Black fungus (in silico) | Potential inhibition of sterol 14-alpha demethylase. | researchgate.net |
Neurobiological Activity and Associated Mechanistic Insights
Isatin itself is an endogenous compound found in mammalian tissues and fluids and is known to possess a range of neuropharmacological activities. acs.orgnih.gov Isatin and its derivatives are known to act as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. acs.org MAO-B is responsible for the degradation of neurotransmitters like dopamine (B1211576), and its inhibition can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases. acs.org
Structurally related indole derivatives have been synthesized as analogues of the neurotransmitter serotonin (B10506). nih.gov For example, 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole has been shown to be a selective agonist for serotonin 5-HT2 type receptors, which are involved in a variety of central nervous system functions. nih.gov The interaction of these compounds with serotonin receptors suggests that the conformation of the aminoethyl side chain is crucial for receptor selectivity. nih.gov Furthermore, certain isatin-based hydrazone derivatives have demonstrated neuroprotective effects in human neuroblastoma models by enhancing enzyme activity and inhibiting oxidative stress-induced apoptosis. nih.gov These compounds have also shown the ability to cross the blood-brain barrier in preclinical assays, a critical property for CNS-active drugs. nih.gov
Anti-inflammatory Mechanisms in Preclinical Disease Models
The anti-inflammatory properties of isatin derivatives have been validated in several preclinical in vivo models of inflammation. ijpbs.com A common model is the carrageenan-induced paw edema in rats, where the administration of isatin derivatives has been shown to significantly reduce swelling. nih.govijpbs.com This effect is often comparable to that of standard anti-inflammatory drugs like diclofenac. ijpbs.com
In the zymosan-induced air pouch model in mice, another model of inflammation, isatin derivatives have been observed to reduce leukocyte migration and the concentration of total protein at the site of inflammation, indicating a reduction in vascular permeability. bjournal.orgresearchgate.net The mechanism underlying these effects is believed to be the inhibition of inflammatory mediators. bjournal.orgresearchgate.net For example, in the acetic acid-induced writhing test, which models visceral inflammatory pain, the analgesic effect of isatin derivatives is thought to be linked to the inhibition of prostaglandin (B15479496) synthesis. nih.gov Studies have shown that some derivatives can reduce paw pain time in the formalin test, particularly in the inflammatory phase. bjournal.org The presence of electron-withdrawing groups on the isatin moiety has been noted to significantly enhance anti-inflammatory potential. pkheartjournal.com
Computational Chemistry and Molecular Modeling for 3 2 Aminoethyl Amino 2h Indol 2 One
In Silico Approaches to Molecular Design and Virtual Screening for Target Interaction
In silico molecular design and virtual screening are foundational steps in identifying and optimizing lead compounds. These methods use computational power to screen vast libraries of virtual compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening.
For the indole-2-one class of compounds, these approaches have been widely applied. The process often begins with identifying a privileged scaffold, such as the indolin-2-one nucleus, which is known to bind to specific targets like the ATP active pocket of VEGFR-2. researchgate.net Structure-based virtual screening can then be employed, where a library of compounds, including derivatives of the core scaffold, is docked into the binding site of a target protein to predict binding affinities. nih.gov This methodology has been used to identify novel inhibitors for targets such as EGFR kinase from large databases like the ZINC database. srce.hr
Virtual fragment screening is another powerful technique where smaller molecular fragments are computationally screened to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds. This approach was successfully used to identify a 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (B12048207) scaffold, which was then optimized into submicromolar affinity ligands. researchgate.net
The design process for indole-2-one derivatives often involves strategic modifications to the core structure. For instance, researchers have designed and synthesized new derivatives by replacing parts of an existing drug molecule, like the thiophene (B33073) ring in tenidap, with other cyclic structures or by modifying linker groups. nih.gov
Molecular Docking and Dynamics Simulations for Predicting Target Binding Modes and Affinities
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as an indole-2-one derivative, interacts with its biological target at an atomic level.
Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. This technique is instrumental in understanding the binding mode and predicting the affinity of a compound. For indole-2-one derivatives, docking studies have been extensively used to elucidate their mechanism of action. For example, docking simulations of vanillin-based indolin-2-one derivatives into the estrogen receptor-α (ER-α) have supported their potential as anti-breast cancer agents. acs.org Similarly, docking studies on pyrazole-fused indole (B1671886) derivatives have helped in identifying potent compounds for further synthesis and biological testing. pnrjournal.com In another study, docking was used to guide the optimization of indole-2-one derivatives as selective inhibitors of the BRD4 bromodomain. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. MD simulations are often used to refine docking poses and to calculate binding free energies. For instance, a 150 ns MD simulation was performed to investigate the stability of the complex between an active indolin-2-one derivative (compound 6j) and the ER-α, confirming the stability of the protein-ligand complex. acs.org MD simulations have also been used to explore the binding of indole-2-one derivatives to Tropomyosin Receptor Kinases (TRK) and to understand the interaction of diarylpyrimidine derivatives with HIV-1 non-nucleoside reverse transcriptase. researchgate.net
| Indole-2-one Derivative Class | Target Protein | Key Findings from Docking/MD | Reference |
|---|---|---|---|
| Vanillin-based indolin-2-ones | Estrogen Receptor-α (ER-α) | Supported the stability of the protein-ligand complex, indicating potential anti-breast cancer activity. | acs.org |
| Pyrazole-fused indoles | Not specified | Predicted potent compounds based on dock scores, guiding synthesis for anthelmintic, antibacterial, and anticancer screening. | pnrjournal.com |
| Diarylpyrimidine derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | Explored binding interaction patterns to understand antiviral activity. | researchgate.net |
| Indole-2-one derivatives | BRD4 Bromodomain | Guided the optimization of derivatives to achieve potent and selective inhibition. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., HOMO-LUMO gaps)
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and reactivity of molecules. These calculations provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are known as frontier molecular orbitals. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and chemically reactive. bohrium.com
For indole derivatives, these calculations have been employed to understand their biological feasibility and reactivity. researchgate.net In studies of spiro-indole-coumarin hybrids, Density Functional Theory (DFT) calculations were used to compute HOMO and LUMO energies, providing insights into their reactivity and active sites. bohrium.com For example, a compound with a fluoro substituent was found to have the lowest energy gap, indicating it was more polarizable and chemically reactive. bohrium.com
Quantum chemical calculations can also be used to predict other properties like enthalpy and Gibbs free energy. nih.gov These computational studies are valuable for understanding the electronic properties that underpin the biological activity and chemical transformations of the indole-2-one nucleus.
| Compound/Derivative Class | Computational Method | Key Parameter Calculated | Significance | Reference |
|---|---|---|---|---|
| Indole Derivatives | DFT | HOMO-LUMO energy gap | Ensuring biological feasibility. | researchgate.net |
| Spiro-Indole-Coumarin Hybrids | DFT (B3LYP/6-311G++(d,p)) | HOMO-LUMO energies, chemical hardness, chemical potential | Provided insights into reactivity, active sites, and polarizability. | bohrium.com |
| Pyrazole Derivatives | DFT | HOMO-LUMO gap, softness | Supported higher adsorption potential due to a lower energy gap and increased softness. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Indole-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For indole-2-one derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These models generate statistical data that can demonstrate excellent internal stability and predictive ability. researchgate.net For example, a study on indole-2-one derivatives targeting Tropomyosin Receptor Kinases (TRK) reported CoMFA and CoMSIA models with high correlation coefficients (r²) of 0.992 and 0.972, respectively, indicating a strong relationship between the structural features and the biological activity. researchgate.net
QSAR analysis has also revealed that for certain indole-2-one derivatives with anti-inflammatory activity, high molecular polarizability and a low lipid/water partition coefficient (ALogP) are beneficial for their activity. nih.gov In another study, a QSAR model for androgen receptor inhibitors identified molecular descriptors like SHBd, SsCH3, JGI2, and RDF60P as being highly dependent on proliferative activity. researchgate.net These models are valuable tools for the predictive analytics of new indole-2-one derivatives, guiding the design of more potent compounds.
Mechanistic Computational Studies of Chemical Transformations Involving the Indole-2-one Nucleus
Computational studies are also employed to investigate the mechanisms of chemical reactions involving the indole-2-one nucleus. These studies can elucidate reaction pathways, identify intermediates and transition states, and explain observed regioselectivity and stereoselectivity.
For example, Density Functional Theory (DFT) has been used to corroborate mechanistic pathways for the branch-selective allylation of indoles to create C2-indolyl-all-carbon quaternary centers. These calculations suggested the involvement of an indolenine intermediate and a Zimmerman-Traxler-like transition state during the reaction. rsc.org
In another instance, in-depth mechanistic investigations, likely supported by computational methods, revealed a novel mechanistic duality in the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives. nih.gov The study showed that two separate mechanisms operate simultaneously, and their relative contributions are dependent on the electronic properties of the substrate. nih.gov Understanding these reaction mechanisms at a computational level is crucial for developing new and efficient synthetic strategies for functionalizing the indole core. For instance, this mechanistic understanding has enabled the development of a strategy for the general and efficient introduction of a heteroatom at the C3-position of indole. nih.gov
Advanced Applications of Indole 2 One Derivatives As Chemical Probes and Tools
Development of Fluorescent Probes Based on the Indole-2-one Fluorophore
The indole (B1671886) ring system is a fundamental component in numerous bioactive compounds and has been extensively utilized in the design of small-molecule fluorescent chemosensors. rsc.org The development of these probes often leverages the electron-rich nature of the indole nucleus, which can be incorporated into various fluorophore designs, such as those based on the donor-π-acceptor (D-π-A) concept. mdpi.com Indole and its derivatives possess favorable photophysical characteristics, including strong fluorescence emission in solution, making them excellent candidates for fluorescent probes. mdpi.comresearchgate.net
The fluorescence properties of indole-based fluorophores can be systematically tuned. By introducing different substituents at various positions on the indole ring, researchers can predictably alter emission wavelengths across the visible spectrum and control the fluorescence quantum yield. acs.org This tunability is crucial for developing probes tailored to specific applications, avoiding background autofluorescence from biological samples, and enabling multiplexed imaging. mdpi.com For instance, enzymatic polymerization techniques have been explored to synthesize fluorescent oligomers of indole, offering a biocompatible method for producing photoluminescent materials suitable for biosensing without the need for extensive purification. mdpi.com The indole-2-one core, as part of this versatile family, serves as a robust fluorophore for the construction of novel probes.
Table 1: Photophysical Properties of Example Indole-Based Fluorescent Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Target Analyte | Ref. |
| IHT | 365 | 475 | Not specified | Cu²⁺ | nih.gov |
| Indo-H₂O₂ | Not specified | Near-infrared (NIR) | Not specified | H₂O₂ | nih.gov |
| HPI | 488 | 610 | Not specified | RNA | acs.org |
| MPI | 488 | 610 | Not specified | RNA | acs.org |
| EPI | 488 | 610 | Not specified | RNA | acs.org |
Chemosensing Applications in Biological Systems and Environmental Monitoring
Derivatives of the indole-2-one scaffold are highly effective as chemosensors for a variety of analytes in both biological and environmental contexts. rsc.org Their design often incorporates heteroatoms like nitrogen, oxygen, and sulfur, which can interact specifically with cations, anions, and neutral species, leading to a measurable colorimetric or fluorometric response. rsc.org
A notable application is the detection of heavy metal ions. For example, an indole-based probe, IHT, was developed for the highly sensitive and selective detection of copper ions (Cu²⁺). nih.gov This probe exhibits a distinct color change visible to the naked eye and a "turn-on" fluorescence response in the presence of Cu²⁺ at physiological pH. nih.gov Its low detection limit of 8.93 x 10⁻⁸ M is well below the permissible concentration in drinking water set by the United States Environmental Protection Agency, highlighting its utility in environmental monitoring. nih.gov Furthermore, the probe was successfully used for fluorescence imaging of Cu²⁺ in living cells, demonstrating its value in biological systems. nih.gov
Indole-based probes are also designed for detecting reactive oxygen species (ROS) and various anions. A near-infrared (NIR) fluorescent probe, Indo-H₂O₂, was engineered for the sensitive detection of hydrogen peroxide (H₂O₂), a key signaling molecule in biology. nih.gov Other indole derivatives have been developed to selectively sense anions like cyanide and hypochlorite (B82951) in aqueous media and living cells. mdpi.com
Table 2: Indole-Based Chemosensors and Their Target Analytes
| Probe Type | Target Analyte | Detection Principle | Detection Limit | Application Area | Ref. |
| Indole-based colorimetric/fluorimetric probe (IHT) | Copper (Cu²⁺) | "Turn-on" fluorescence | 8.93 x 10⁻⁸ M | Environmental, Biological | nih.gov |
| Indole-incorporated NIR probe (Indo-H₂O₂) | Hydrogen Peroxide (H₂O₂) | "Turn-on" fluorescence | 25.2 nM | Biological | nih.gov |
| Naphthalimide-indole conjugate | Cyanide (CN⁻) | Chemidosimeter | Not specified | Aqueous Media | mdpi.com |
| Indole-based probe with hemicyanine | Hypochlorite (OCl⁻) | Not specified | Not specified | Biological | mdpi.com |
Advanced Imaging Techniques Utilizing Indole-2-one Probes
The unique optical properties of indole-2-one derivatives make them particularly suitable for advanced bioimaging techniques. Their high cell permeability and low cytotoxicity are advantageous for live-cell imaging. acs.org
One of the most significant applications is in two-photon excitation fluorescence (TPEF) microscopy. Researchers have developed a series of highly two-photon active indole-based cyanine (B1664457) fluorophores (HPI, MPI, and EPI) for high-contrast imaging in living cells. acs.org These probes are particularly noteworthy for being the first successful examples of RNA-selective TPEF light-up probes, allowing for distinct imaging of ribosomal RNA (rRNA) in the nucleolus of live cells. acs.org This capability is crucial for studying the complex dynamics of RNA distribution and processing within the cell nucleus, which are closely related to cell growth and proliferation. acs.org
Furthermore, indole-based probes are being developed for near-infrared (NIR) imaging, which allows for deeper tissue penetration and is ideal for in vivo studies. nih.gov The probe Indo-H₂O₂ was used for real-time monitoring of H₂O₂ in living zebrafish, where it showed preferential accumulation in the gallbladder. nih.gov This demonstrates the potential for designing indole-2-one derivatives that not only sense specific molecules but also target particular tissues or organelles. nih.govacs.org
Table 3: Advanced Imaging Applications of Indole-Based Probes
| Imaging Technique | Probe Type | Target | Key Advantage | Model System | Ref. |
| Two-Photon Excitation Fluorescence (TPEF) | Indole-based cyanine (HPI, MPI, EPI) | Ribosomal RNA (rRNA) | High-contrast, live-cell nucleolus imaging | Live Cells | acs.org |
| Near-Infrared (NIR) Fluorescence Imaging | Indole-incorporated probe (Indo-H₂O₂) | Hydrogen Peroxide (H₂O₂) | Real-time in vivo monitoring, tissue-specific access | Zebrafish | nih.gov |
| Fluorescence Microscopy | Indole-based probe (IHT) | Copper (Cu²⁺) | Live-cell imaging of metal ions | PC12 Cells | nih.gov |
Functional Probes for Specific Molecular Recognition and Detection
The true power of the indole-2-one scaffold lies in its capacity for modification to achieve highly specific molecular recognition. The binding and targeting properties of indole-based molecules can be precisely tuned by attaching different functional substituents to the core structure. acs.org This allows for the rational design of probes that can distinguish between closely related molecules.
A compelling example of this is the development of indole-modified aptamers for the specific recognition of protein glycoforms. nih.gov Glycosylation is a critical post-translational modification, and the ability to differentiate proteins based solely on their glycan modifications has been a significant challenge. By incorporating indole moieties into DNA aptamers, researchers have created affinity reagents that can selectively bind to specific glycoforms on the surface of cultured cells. nih.gov The indole group is key to this recognition, likely through interactions similar to those observed in natural carbohydrate-binding proteins where the indole-containing amino acid tryptophan is often found in the binding pocket. nih.gov
This principle of functionalization extends to small-molecule probes as well. By altering substituents, indole-based cyanine probes can be directed to target either DNA or, with high selectivity, RNA within the cell nucleus. acs.org This demonstrates that the indole-2-one framework can be engineered to create functional probes for a wide array of specific biological targets.
Table 4: Indole-Based Probes for Specific Molecular Recognition
| Probe Class | Functional Modification | Molecular Target | Basis of Specificity | Ref. |
| Indole-modified Aptamer | Indole base modification | Specific protein glycoforms | Indole-glycan interactions | nih.gov |
| Indole-based Cyanine | Substituents on indole moiety | Ribosomal RNA (rRNA) | Tuned substituent alters subcellular targeting | acs.org |
| Indole-fused 1,8-naphthalimide | Naphthalimide fusion | Glutathione (GSH)/Hydrogen Sulfide (H₂S) vs. Cysteine (Cys)/Homocysteine (Hcy) | Differential reactivity with analytes | researchgate.net |
Integration of Indole-2-one Derivatives into Novel Chemical Biology Tools
The adaptability of the indole-2-one scaffold allows for its integration into a new generation of chemical biology tools that go beyond simple detection. These tools are designed to interact with and report on complex biological environments in sophisticated ways. rsc.org
One innovative application is the construction of molecular logic gates. By designing indole derivatives that exhibit distinct fluorescence responses to different stimuli (e.g., alkali, weak acid, strong acid), researchers can create logic systems capable of processing multiple inputs to produce a defined output. mdpi.com This moves beyond a single-signal response and allows for more complex sensing in varied environments. mdpi.com
Another advanced application is the development of photoactivatable probes for identifying protein binding sites. Indole-2-carboxamide derivatives, which act as allosteric modulators of the cannabinoid CB1 receptor, have been synthesized with photoactivatable functionalities like benzophenone (B1666685) and phenyl azide. nih.gov These probes can be used to form covalent linkages to their target protein upon photoirradiation, enabling the precise identification of allosteric binding sites. nih.gov This integration of the indole-2-one core into multifunctional molecules highlights its importance as a versatile building block for creating sophisticated tools to dissect complex biological pathways. nih.gov
Future Perspectives and Emerging Research Directions for 3 2 Aminoethyl Amino 2h Indol 2 One Research
Innovations in the Synthetic Accessibility of Complex Indole-2-one Structures and Analogues
The synthesis of indole-2-one (oxindole) derivatives has been a long-standing area of focus, but recent innovations are paving the way for the creation of increasingly complex and diverse analogues. rsc.org Traditional methods like the Fischer and Bischler indole (B1671886) syntheses are being supplemented by modern, more efficient strategies that offer greater control and access to novel chemical space. researchgate.net
Key emerging synthetic approaches include:
One-Pot and Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the construction of complex indole-2-one derivatives from simple precursors in a single step, improving efficiency and reducing waste. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for functionalizing the indole core at various positions, enabling the synthesis of a wide array of derivatives. mdpi.com
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. rsc.org
Photocatalysis and Radical Reactions: Light-mediated reactions and the use of radical intermediates are enabling novel transformations and the construction of previously inaccessible molecular architectures under mild conditions. rsc.orgrsc.org For instance, a metal-free, light-induced trifluoromethylation of oxindoles has been developed, providing access to useful CF3-containing structures. rsc.org
Asymmetric Synthesis: The development of chiral catalysts facilitates the enantioselective synthesis of complex structures like spirooxindoles, which possess a quaternary stereocenter at the C-3 position and are recognized as attractive scaffolds for drug discovery. rsc.orgnih.gov
These advanced methodologies are crucial for producing analogues of 3-[(2-Aminoethyl)amino]-2H-indol-2-one with varied substitution patterns, which is essential for detailed structure-activity relationship (SAR) studies and the optimization of biological activity. rsc.org
Expanding the Biological Target Landscape for Indole-2-one Compounds
The indole-2-one framework is a versatile scaffold known to interact with a wide range of biological targets, making it a focal point for drug discovery in multiple therapeutic areas. mdpi.comnih.govcolab.ws Initially recognized for their activity as kinase inhibitors in oncology, the scope of their biological applications is continuously broadening. nih.gov
The biological targets for indole-2-one and related indole derivatives are diverse and include:
Protein Kinases: Many indole derivatives are potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, BRAF, and HER2. mdpi.comnih.gov
Bromodomain and Extra-Terminal Domain (BET) Proteins: Recently, indole-2-one derivatives have been designed as potent inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogene transcription, showing promise in cancer therapy. nih.gov
Tubulin: The indole skeleton is a component of vinca (B1221190) alkaloids, famous for their tubulin-destabilizing effects. Newer synthetic indole derivatives continue to be explored as tubulin-targeting agents for cancer treatment. nih.gov
Indoleamine 2,3-dioxygenase (IDO): IDO is an important immune checkpoint target in cancer immunotherapy. nih.govnih.gov The discovery of new indole-based IDO inhibitors is an active area of research. nih.govnih.gov
Penicillin-Binding Protein 2a (PBP2a): In the fight against antibacterial resistance, indole conjugates are being investigated as potential allosteric binders to PBP2a, a critical enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Serotonin (B10506) (5-HT) Receptors: The aminoethyl side chain is a common feature in serotonin analogues. nih.gov Related structures, such as 3-(2-(aminoethyl)-indol-4-ol derivatives, have been investigated as modulators of 5-HT2 receptors for potential use in treating CNS disorders. wipo.int
The following table summarizes some of the key biological targets for indole-based compounds.
| Biological Target | Therapeutic Area | Example Indole Derivative Class | Reference |
|---|---|---|---|
| Protein Kinases (EGFR, VEGFR, BRAF) | Cancer | Indole-2-carboxamides, Spirooxindoles | mdpi.comnih.gov |
| BRD4 | Cancer | Indole-2-one derivatives | nih.gov |
| Tubulin | Cancer | Indole-acrylamide derivatives | nih.gov |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer (Immunotherapy) | Tanshinone family (identified via screening) | nih.gov |
| Serotonin (5-HT) Receptors | CNS Disorders | Dihydropyrano[3,2-e]indole derivatives | nih.gov |
| Mycobacterial Enzymes (e.g., DprE1, MmpL3) | Tuberculosis | Indole-2-carboxamides, 1,4-azaindoles | nih.gov |
Future research will likely focus on developing multi-target ligands to address complex multifactorial diseases like cancer and neurodegenerative disorders, as well as exploring novel targets to overcome drug resistance in infectious diseases. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Indole-2-one Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of indole-2-one compounds. youtube.com These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than human researchers, accelerating multiple stages of the drug discovery pipeline. rsc.org
Key applications of AI/ML in this field include:
Virtual Screening: ML models can screen massive virtual libraries of compounds to identify potential hits against a specific biological target. For example, naive Bayesian and recursive partitioning models have been successfully used to identify novel IDO inhibitors from an in-house library. nih.govnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a target and favorable pharmacokinetic profiles. youtube.com
Prediction of Structure-Activity Relationships (SAR): AI can build predictive models that correlate a compound's structure with its biological activity, guiding medicinal chemists in optimizing lead compounds more efficiently.
Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, aiding in the synthesis of complex indole-2-one analogues. rsc.org
Target Identification: By analyzing complex biological data from genomics, proteomics, and clinical studies, AI can help identify and validate novel drug targets for which new indole-2-one modulators could be developed. youtube.com
Exploration of New Application Domains Beyond Traditional Medicinal Chemistry
While the primary focus of indole-2-one research has been medicinal chemistry, the unique electronic and structural properties of the indole scaffold open doors to applications in other scientific and technological domains. colab.ws The aromatic, electron-rich heterocyclic system is well-suited for a variety of functions beyond biological interactions.
Emerging non-medicinal applications for indole-based compounds include:
Agrochemicals: The diverse biological activities of indole derivatives make them promising candidates for the development of new pesticides and herbicides. colab.ws
Materials Science: The planarity and semiconducting properties of the indole ring system are attractive for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Dyes and Photochemistry: The chromophoric nature of the indole nucleus allows for its use in the development of dyes and fluorescent probes for imaging and sensing applications. colab.ws
Catalysis: Indole derivatives can serve as ligands for metal catalysts, influencing the catalysts' reactivity and selectivity in various chemical transformations.
Future research into the fundamental photophysical and electronic properties of this compound and its analogues could uncover novel applications in materials science and nanotechnology, expanding the utility of this versatile chemical scaffold.
Collaborative Research Frameworks for Accelerating Indole-2-one Compound Discovery and Characterization
The complexity and cost of modern drug discovery and materials science necessitate a shift towards more collaborative research models. Accelerating the progress of indole-2-one research from basic discovery to real-world application will depend on building robust frameworks that connect researchers across different disciplines and institutions.
Effective collaborative frameworks may include:
Public-Private Partnerships (PPPs): Collaborations between academic institutions, government research labs, and pharmaceutical companies can bridge the gap between early-stage discovery and clinical development, sharing risks and resources.
Open-Source Platforms and Data Sharing: The creation of open databases containing chemical structures, synthetic protocols, and biological activity data for indole-2-one derivatives can prevent redundant efforts and foster a more collaborative research environment.
International Research Consortia: Global consortia can bring together leading experts in synthetic chemistry, computational modeling, biology, and clinical medicine to tackle major challenges, such as developing drugs for neglected diseases or overcoming widespread antimicrobial resistance.
Community-Engaged Research: Involving community advisory boards and patient advocacy groups in the research process can ensure that the development of new therapies is aligned with societal needs and patient priorities. researcher.life
By fostering a more integrated and collaborative ecosystem, the scientific community can harness its collective expertise to more rapidly translate the potential of the indole-2-one scaffold into impactful new medicines and technologies.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 3-[(2-Aminoethyl)amino]-2H-indol-2-one and its derivatives?
- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed cyclization. For instance, Yu et al. demonstrated the use of p-toluenesulfonic acid (p-TSA) to catalyze the formation of indol-2-one derivatives under mild conditions, achieving high yields . Additionally, the quasi-antiaromatic 2H-indol-2-one intermediate can be generated by treating 3-hydroxy-substituted precursors with Lewis acids (e.g., BF₃·Et₂O), followed by nucleophilic addition reactions to introduce functional groups like aminoethyl chains .
Q. What characterization techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To resolve substituent positions and confirm regioselectivity.
- X-ray Crystallography : For unambiguous structural determination, as employed in studies of chloro-substituted indol-2-one analogs .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns.
- HPLC-PDA : For purity assessment, particularly when optimizing reaction conditions .
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of the quasi-antiaromatic 2H-indol-2-one system?
- Methodological Answer :
Generate the Reactive Intermediate : Treat 3-hydroxy-1,3-dihydroindol-2-one with a Lewis acid (e.g., BF₃·Et₂O) to form the 2H-indol-2-one system .
Monitor Reactivity : Use in situ NMR to track electrophilic addition of π-nucleophiles (e.g., styrene, furan) to the C3 position.
Isolate Products : Quench reactions at controlled intervals to isolate intermediates (e.g., carbocations) and final substituted oxindoles.
Q. What strategies mitigate contradictions in reported reaction yields for synthesizing indol-2-one derivatives?
- Methodological Answer : Contradictions often arise from:
- Catalyst Selection : p-TSA (protic acid) vs. Lewis acids (e.g., BF₃) can alter reaction pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic intermediates, while protic solvents may stabilize byproducts.
- Intermediate Purity : Chromatographic purification of precursors (e.g., 3-hydroxyindol-2-ones) is critical to avoid side reactions .
Q. How can intramolecular cyclization be leveraged to synthesize spiro-oxindoles from this compound?
- Methodological Answer :
Design Substrates : Introduce tethered nucleophiles (e.g., alkenes or heteroaromatics) at the aminoethyl side chain.
Activate Cyclization : Use Lewis acids (e.g., AlCl₃) to promote intramolecular attack, forming spirocyclic frameworks.
Optimize Conditions : Adjust temperature (0°C to RT) and reaction time (2–24 hrs) to balance ring strain and yield, as shown in Padwa’s work (60–85% yields) .
Q. How do substituents on the indol-2-one core influence bioactivity in preclinical assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5/C7 to enhance electrophilicity and interaction with biological targets .
- Modify the aminoethyl side chain to improve solubility (e.g., PEGylation) or target affinity (e.g., aryl substitutions) .
- Assay Design : Use in vitro models (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. For example, chloro-substituted analogs showed enhanced antimicrobial activity in Bittencourt et al.’s study .
Key Methodological Considerations
- Contradiction Analysis : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR and XRD) to resolve structural ambiguities .
- Advanced Functionalization : Leverage the aminoethyl group for conjugation with fluorescent probes or bioactive moieties to expand therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
